8-Hydroxybergaptol 5-O-glucoside

Description

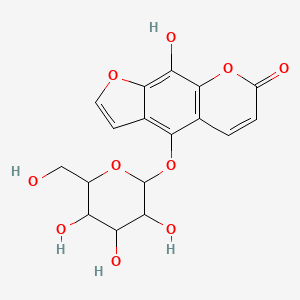

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNHCJQIHSOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Occurrence and Chemotaxonomic Implications

Distribution Across Plant Families and Genera

8-Hydroxybergaptol 5-O-glucoside, a derivative of the linear furanocoumarin bergaptol (B1666848), has been documented in a few distinct plant families, most notably the Apiaceae (carrot family) and Fabaceae (legume family). Furanocoumarins, in general, are characteristic secondary metabolites in a limited number of plant families, including Apiaceae, Rutaceae, Moraceae, and Fabaceae nih.govwikipedia.orgnih.gov.

Detailed phytochemical investigations have led to the isolation and identification of this compound from several key plant sources. These findings are crucial for understanding the distribution of this compound.

Heracleum rapula : A significant finding in the study of furanocoumarin glycosides was the isolation of a new coumarin (B35378) glucoside, identified as 8-hydroxy-5-O-beta-D-glucosylpsoralen, from the roots of Heracleum rapula Franch. This compound is synonymous with this compound. This discovery underscores the chemical diversity within the Heracleum genus, which is well-known for producing a variety of furanocoumarins researchgate.net.

Psoralea bituminosa L. : This plant, belonging to the Fabaceae family, has been reported as a source of this compound. Psoralea species are known to accumulate furanocoumarins, which play a role in the plant's defense mechanisms frontiersin.org. The presence of both linear and angular furanocoumarins in this genus is considered a significant chemical marker frontiersin.org.

Ficus ruficaulis : The PubChem database reports the presence of this compound in Ficus ruficaulis, a member of the Moraceae family. This finding expands the known distribution of this compound to another plant family recognized for producing furanocoumarins.

| Plant Species | Family | Plant Part | Common Name |

| Heracleum rapula | Apiaceae | Roots | Not specified |

| Psoralea bituminosa L. | Fabaceae | Herbs | Pitch Trefoil |

| Ficus ruficaulis | Moraceae | Not specified | Not specified |

Research into the chemical constituents of various plants continues to reveal new sources of furanocoumarin glucosides. While not all studies have specifically identified this compound, the isolation of similar compounds from other species suggests potential avenues for future investigation.

Heracleum candicans : Studies on the roots of this plant have led to the isolation of four novel furanocoumarin glucosides, named candinosides A, B, C, and D. This indicates that the genus Heracleum is a rich source of diverse furanocoumarin glycosides, and other species within this genus may also synthesize this compound.

Ficus hirta : A new furanocoumarin glycoside, 5-O-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-bergaptol, was isolated from the roots of Ficus hirta. The discovery of this complex glycoside of bergaptol in the Ficus genus suggests that other related glycosides, such as this compound, may also be present in other species of this genus.

Ecological and Chemotaxonomic Significance of this compound Presence

The presence of furanocoumarins, including their glycosylated forms, is not arbitrary but carries significant ecological and taxonomic implications. These compounds are integral to the plant's interaction with its environment and can serve as valuable markers for plant classification.

Furanocoumarins are well-established as defense compounds in plants, exhibiting toxicity and deterrent effects against a wide range of organisms, including insects, herbivores, and pathogenic fungi nih.govwikipedia.orgnih.gov. The biosynthesis of these compounds is a key component of both constitutive and induced plant defense systems nih.gov. The glycosylation of furanocoumarins, such as the addition of a glucose molecule to form this compound, can alter the properties of the parent compound. Glycosylation generally increases the water solubility of secondary metabolites, which can affect their storage, transport, and bioavailability within the plant. This modification may represent a detoxification mechanism for the plant itself or a way to store the compound in an inactive form, which can then be activated by the removal of the sugar moiety upon tissue damage by a herbivore or pathogen.

From a chemotaxonomic perspective, the distribution of furanocoumarins is restricted to certain plant families, making them useful chemical markers nih.gov. The co-occurrence of both linear furanocoumarins (like psoralen) and their angular isomers (like angelicin) in the genus Psoralea is considered a significant chemotaxonomic trait frontiersin.org. The specific pattern of furanocoumarins and their glycosides can help to delineate relationships between species and genera. The presence of this compound in species from Apiaceae, Fabaceae, and Moraceae suggests a possible convergent evolution of the biosynthetic pathways for this compound in response to similar environmental pressures nih.gov.

Factors Influencing Compound Accumulation in Plant Tissues

The concentration of furanocoumarins, including this compound, in plant tissues is not static and can be influenced by a variety of internal and external factors.

Developmental Stage and Seasonality : The accumulation of furanocoumarins can vary significantly with the age of the plant and the season. Generally, higher concentrations are found in younger plant organs, particularly leaves frontiersin.org. There is often a pronounced seasonal effect, with furanocoumarin levels potentially being much higher during periods of new growth. Furanocoumarins are typically most abundant in plants that have flowered and in their ripe seeds and fruits wikipedia.org.

Biotic and Abiotic Stresses : As defense compounds, the biosynthesis of furanocoumarins is often induced by stress. Biotic stressors, such as attack by pathogenic microorganisms and herbivorous insects, can lead to increased production of these compounds nih.govfrontiersin.org. Abiotic factors also play a crucial role. Exposure to ultraviolet (UV) radiation, physical damage, and extreme temperatures can all enhance furanocoumarin synthesis nih.gov. Studies on Bituminaria bituminosa have shown that environmental stress can alter the accumulation of furanocoumarins frontiersin.org. UDP-glycosyltransferases (UGTs), the enzymes responsible for glycosylation, can be significantly upregulated under drought stress, potentially leading to an increase in the accumulation of glycosylated forms like this compound frontiersin.org.

| Factor | Influence on Furanocoumarin Accumulation |

| Developmental Stage | Higher concentrations in younger organs and during new growth. |

| Seasonality | Levels can fluctuate significantly with the seasons. |

| Biotic Stress | Increased production in response to pathogen and herbivore attacks. |

| Abiotic Stress | UV radiation, physical damage, and temperature extremes can induce biosynthesis. |

| Water Availability | Drought stress can upregulate genes involved in glycosylation. |

Methodologies for Isolation and Structural Characterization

Advanced Chromatographic Separation Techniques for 8-Hydroxybergaptol 5-O-glucoside

Chromatography is the cornerstone for the purification of individual compounds from complex mixtures. For a polar glycoside like this compound, a multi-step chromatographic strategy is often essential.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the fine purification of furanocoumarin glycosides. Reversed-phase HPLC, in particular, is well-suited for separating moderately polar to polar compounds. In a typical application, a C18 column is used as the stationary phase, and a mobile phase consisting of a gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), is employed. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. The elution of the compounds is monitored by a UV detector, often at wavelengths where the furanocoumarin chromophore exhibits strong absorbance. For preparative HPLC, the fractions corresponding to the peak of this compound are collected to obtain a highly purified sample.

Before the final purification by HPLC, preliminary separation steps are often required to reduce the complexity of the initial plant extract. Flash chromatography, a rapid form of column chromatography, is frequently used for the initial fractionation of the crude extract. This technique utilizes a silica (B1680970) gel stationary phase and a solvent system of increasing polarity to separate the components based on their polarity.

Countercurrent Chromatography (CCC) offers a valuable alternative for the separation of natural products as it avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. This liquid-liquid partition chromatography relies on the differential distribution of the compound between two immiscible liquid phases. The selection of a suitable biphasic solvent system is critical for a successful separation in CCC.

Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

The ¹H NMR spectrum provides information about the number, environment, and coupling of protons in the molecule. For this compound, the ¹H NMR spectrum would reveal characteristic signals for the furanocoumarin core, including the protons of the furan (B31954) and pyrone rings, as well as the signals for the glucose moiety.

The ¹³C NMR spectrum provides information about the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon signals indicate whether they are part of an aromatic ring, a double bond, a sugar unit, or attached to an oxygen atom.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 6.25 | d | 2.2 |

| H-3' | 7.62 | d | 2.2 |

| H-2' | 7.01 | d | 2.2 |

| H-1'' | 5.15 | d | 7.5 |

| H-2'' | 3.55 | m | |

| H-3'' | 3.48 | m | |

| H-4'' | 3.45 | m | |

| H-5'' | 3.42 | m | |

| H-6''a | 3.92 | dd | 12.0, 2.0 |

| H-6''b | 3.73 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 161.2 |

| C-3 | 113.1 |

| C-4 | 98.2 |

| C-4a | 148.9 |

| C-5 | 149.8 |

| C-6 | 113.8 |

| C-7 | 158.6 |

| C-8 | 104.9 |

| C-8a | 131.5 |

| C-2' | 145.1 |

| C-3' | 106.8 |

| C-1'' | 102.3 |

| C-2'' | 74.2 |

| C-3'' | 77.1 |

| C-4'' | 70.5 |

| C-5'' | 77.9 |

| C-6'' | 61.7 |

The analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the furanocoumarin aglycone and the glucose unit.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Elucidation of the Furanocoumarin Core Biosynthesis Leading to Bergaptol (B1666848) Precursors

The journey to 8-Hydroxybergaptol 5-O-glucoside begins with the synthesis of its aglycone precursor, bergaptol. This process starts with primary metabolites and proceeds through a series of well-defined enzymatic reactions to construct the characteristic furanocoumarin skeleton.

The biosynthesis of furanocoumarins is fundamentally dependent on the phenylpropanoid pathway, one of the most significant and highly conserved biosynthetic pathways for secondary metabolites in plants. frontiersin.org This pathway utilizes the amino acid L-phenylalanine as its primary starting material. frontiersin.orgrsc.org

The initial committed step involves the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.govnih.gov This is followed by a hydroxylation reaction at the fourth position of the aromatic ring, catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid. frontiersin.orgnih.gov The p-coumaric acid is then activated by 4-coumarate-CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. frontiersin.org These initial intermediates—cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA—serve as the foundational building blocks for a vast array of downstream metabolites, including flavonoids, lignins, and coumarins. frontiersin.orgslideshare.net The pathway branches towards coumarin (B35378) synthesis with the ortho-hydroxylation of p-coumaroyl-CoA, leading to the formation of umbelliferone (B1683723), which is the direct precursor for furanocoumarins. nih.govnih.govwikipedia.org

The formation of the furanocoumarin core structure from umbelliferone involves a series of specialized enzymatic reactions, primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s) and prenyltransferases.

Prenylation of Umbelliferone : The pathway begins with the prenylation of umbelliferone at the C6 position by a prenyltransferase, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form demethylsuberosin. nih.govresearchgate.net

Furan (B31954) Ring Cyclization : Demethylsuberosin undergoes a cyclization reaction to form (+)-marmesin. This key step is catalyzed by a P450 enzyme known as marmesin (B225713) synthase. nih.govresearchgate.net

Formation of Psoralen (B192213) : (+)-marmesin is then converted to psoralen, the parent linear furanocoumarin, through the action of another P450 enzyme, psoralen synthase. nih.govresearchgate.net This reaction involves the cleavage and removal of an acetone (B3395972) moiety. researchgate.net

Hydroxylation to Bergaptol : The final step in forming the direct precursor for glycosylation is the hydroxylation of psoralen at the C-5 position. frontiersin.orgnih.gov This reaction, catalyzed by psoralen 5-hydroxylase (P5H), yields bergaptol (5-hydroxypsoralen). frontiersin.orgnih.gov

Table 1: Key Enzymes and Intermediates in Bergaptol Biosynthesis

| Step | Precursor | Enzyme | Product | Enzyme Class |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Lyase |

| 2 | trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | Cytochrome P450 |

| 3 | p-Coumaric acid | 4-coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA | Ligase |

| 4 | Umbelliferone | Prenyltransferase | Demethylsuberosin | Transferase |

| 5 | Demethylsuberosin | Marmesin synthase | (+)-Marmesin | Cytochrome P450 |

| 6 | (+)-Marmesin | Psoralen synthase | Psoralen | Cytochrome P450 |

| 7 | Psoralen | Psoralen 5-hydroxylase (P5H) | Bergaptol | Hydroxylase |

Glycosylation Mechanisms and Glycosyltransferases Involved in 5-O-Glucoside Formation

Glycosylation is a critical modification step in the biosynthesis of many plant natural products, enhancing their solubility, stability, and biological activity. nii.ac.jp The formation of this compound from its aglycone precursor is catalyzed by a specific class of enzymes.

The attachment of sugar moieties to acceptor molecules is predominantly carried out by UDP-glycosyltransferases (UGTs) . nih.govmdpi.com These enzymes belong to the large Glycosyltransferase 1 (GT1) family and utilize nucleotide-activated sugars, most commonly UDP-glucose, as the sugar donor. nih.govmdpi.com

While the specific UGT responsible for the 5-O-glucosylation of 8-hydroxybergaptol has not been definitively characterized in all plant species, research into related compounds provides a functional blueprint. For instance, studies on flavonoids and other coumarins have identified numerous UGTs responsible for regio- and stereo-specific glycosylation. mdpi.comnih.gov The identification process typically involves transcriptomic analysis of tissues where the target compound accumulates, followed by heterologous expression and in vitro enzymatic assays of candidate UGT genes to confirm their function. nih.gov It is through such methods that a UGT with the precise capability of transferring a glucose molecule to the 5-hydroxyl group of an 8-hydroxybergaptol precursor would be identified.

A hallmark of UGT enzymes is their high degree of specificity for both the sugar donor and the aglycone acceptor (substrate specificity), as well as the specific position on the aglycone where the sugar is attached (regioselectivity). nih.govmdpi.com

Substrate Specificity : The UGT that synthesizes this compound would need to recognize the furanocoumarin skeleton of 8-hydroxybergaptol or a closely related precursor. While some UGTs exhibit broad substrate tolerance, many are highly specific. nih.govnih.gov For example, a UGT might show high activity towards bergaptol or 8-hydroxybergaptol but little to no activity towards other furanocoumarins or different classes of phenolics. nih.gov

Regioselectivity : The term "5-O-glucoside" explicitly defines the regioselectivity of the enzymatic reaction. The UGT must selectively catalyze the formation of a glycosidic bond at the hydroxyl group on the C-5 position of the furanocoumarin ring. This precision prevents the glycosylation of other potential sites, such as the hydroxyl group at the C-8 position, ensuring the correct final product is formed. This selectivity is determined by the three-dimensional structure of the enzyme's active site, which orients the substrate in a way that exposes only the target hydroxyl group to the UDP-glucose donor. nih.gov

Table 2: Characteristics of the Glycosylation Reaction

| Feature | Description | Implication for this compound |

|---|---|---|

| Enzyme Class | UDP-glycosyltransferase (UGT) | Catalyzes the transfer of glucose to the aglycone. |

| Sugar Donor | UDP-glucose | Provides the activated glucose moiety for the reaction. |

| Aglycone Acceptor | 8-Hydroxybergaptol (or precursor) | The furanocoumarin molecule that is glycosylated. |

| Substrate Specificity | High affinity for the furanocoumarin core structure. | Ensures that only the correct class of molecule is modified. |

| Regioselectivity | Specific to the 5-hydroxyl group. | Guarantees the formation of a 5-O-glycosidic bond, not an 8-O-glycosidic bond. |

Regulatory Mechanisms Governing this compound Production in Plants

The production of furanocoumarins, including this compound, is tightly regulated within the plant. As these compounds are often involved in defense, their synthesis is typically induced in response to specific internal and external cues.

The regulation occurs primarily at the transcriptional level, where the expression of biosynthetic genes, including those in the phenylpropanoid pathway (e.g., PAL, C4H) and the furanocoumarin-specific branch (e.g., P450s, UGTs), is controlled. nih.govnih.gov Key regulatory factors include:

Transcription Factors : The expression of pathway genes is often orchestrated by complexes of transcription factors. In many secondary metabolite pathways, these include members of the MYB, bHLH, and WD40 protein families, which bind to specific promoter elements of the biosynthetic genes to activate or repress their transcription. frontiersin.orgnih.gov

Elicitors : The accumulation of furanocoumarins is a well-documented response to biotic stress, such as fungal or bacterial attack. researchgate.net Molecules from pathogens, known as elicitors, can trigger signaling cascades within the plant cell that lead to the rapid and coordinated upregulation of furanocoumarin biosynthetic genes. researchgate.net

Phytohormones : Plant hormones, particularly jasmonates like methyl jasmonate (MeJA), are central signaling molecules in plant defense responses. mdpi.com Application of jasmonates has been shown to stimulate the expression of phenylpropanoid and furanocoumarin pathway genes, leading to enhanced product accumulation. mdpi.com

Environmental Factors : Abiotic stresses such as UV radiation and nutrient deficiency can also modulate the production of these compounds. frontiersin.org Since furanocoumarins are known photosensitizers, their synthesis is often induced by light as a protective mechanism.

These regulatory networks ensure that the plant can efficiently produce defense compounds like this compound when and where they are needed, while conserving metabolic resources under normal growth conditions.

Biotechnological and Synthetic Biology Approaches for Enhanced Compound Production

The production of this compound, a naturally occurring furanocoumarin glycoside, is typically limited by its low abundance in plant sources. Biotechnological and synthetic biology strategies offer promising avenues to overcome this limitation and enable sustainable and scalable production. These approaches, including plant cell culture, microbial fermentation, and enzymatic synthesis, are being explored for the synthesis of various high-value plant secondary metabolites, and the principles can be extended to enhance the yield of this compound.

Plant Cell Culture

Plant cell, tissue, and organ cultures represent a robust platform for producing valuable secondary metabolites under controlled laboratory conditions, independent of geographical and climatic constraints. mdpi.com This technology has been successfully applied to the production of various furanocoumarins, the class of compounds to which this compound belongs.

Research Findings:

Studies on species from the Rutaceae family, known for their rich furanocoumarin content, have demonstrated the feasibility of using in vitro cultures for producing these compounds. For instance, micropropagated shoot cultures of Ruta graveolens have been shown to be a rich source of furanocoumarins. researchgate.netresearchgate.net Optimization of culture conditions, including the composition of the culture medium (e.g., nutrients, carbon source, and phytohormones), is crucial for maximizing biomass growth and metabolite production. researchgate.net

In bioreactor cultures of Ruta chalepensis, the production of linear furanocoumarins such as xanthotoxin and bergapten (B1666803) has been significantly enhanced by optimizing the concentrations of plant growth regulators like NAA (α-naphthaleneacetic acid) and BAP (6-benzylaminopurine). mdpi.com Furthermore, the use of elicitors, which are compounds that trigger defense responses in plants, has been shown to boost the accumulation of furanocoumarins in agitated shoot cultures of Ruta graveolens. mdpi.com For example, the addition of benzothiazole (B30560) led to a substantial increase in the production of xanthotoxin and bergapten. mdpi.com

While direct production of this compound in plant cell cultures has not been extensively reported, these findings suggest a viable strategy. A potential approach would involve establishing and optimizing cell or shoot cultures of a plant species known to produce the aglycone, 8-hydroxybergapten (B73134) (xanthotoxol). The culture conditions could be fine-tuned, and elicitors employed to maximize the yield of this precursor. Subsequent glycosylation to form the desired 5-O-glucoside could either occur in situ or be achieved through a separate enzymatic step.

| Plant Species | Culture Type | Key Furanocoumarins Produced | Strategies for Enhanced Production | Reference |

|---|---|---|---|---|

| Ruta graveolens | Micropropagated shoot culture | Psoralen, Bergapten, Xanthotoxin, Isopimpinellin | Optimization of medium composition (phytohormones, nutrients) | researchgate.netresearchgate.net |

| Ruta chalepensis | Bioreactor cultures | Xanthotoxin, Bergapten | Optimization of plant growth regulators (NAA/BAP) | mdpi.com |

| Ruta graveolens | Agitated shoot cultures | Xanthotoxin, Bergapten, Isopimpinellin, Psoralen | Elicitation with benzothiazole | mdpi.commdpi.com |

Microbial Fermentation

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, offers a powerful platform for the heterologous production of plant-derived natural products. mdpi.comnih.gov This approach involves transferring the biosynthetic genes from the plant into a microbial host, which can then be cultivated in large-scale fermenters to produce the target compound.

Research Findings:

The heterologous production of furanocoumarins in microbial hosts has been challenging. mdpi.comnih.gov While the upstream pathways for producing coumarin precursors like umbelliferone have been successfully established in E. coli, the expression of key plant enzymes for the subsequent steps, such as prenyltransferases and cytochrome P450 monooxygenases (e.g., psoralen synthase and marmesin synthase), has proven difficult. mdpi.comnih.gov These enzymes are often membrane-bound and require specific conditions for proper folding and activity, which are not always present in microbial hosts. mdpi.comnih.gov

Despite these challenges, ongoing research is focused on overcoming these bottlenecks. Strategies include codon optimization of plant genes for microbial expression, screening for more soluble and active microbial enzymes with similar functions, and co-expression of chaperones and cytochrome P450 reductases to improve enzyme functionality. mdpi.comnih.gov Saccharomyces cerevisiae (baker's yeast) is often considered a more suitable host for expressing plant P450 enzymes due to its eukaryotic nature. mdpi.comnih.gov

For the production of this compound, a potential microbial fermentation strategy would involve a multi-step process. First, an engineered microbial strain would be developed to produce the furanocoumarin core structure. This could be followed by the introduction of specific hydroxylases and glycosyltransferases to convert the core into 8-hydroxybergapten and finally into its 5-O-glucoside form. The discovery and characterization of the specific O-glucosyltransferase responsible for the 5-O-glucosylation of 8-hydroxybergapten in nature would be a critical step in this process.

Another interesting avenue is the biotransformation capability of certain microorganisms. For instance, human gut bacteria like Blautia sp. have been shown to metabolize furanocoumarins. nih.gov They can demethylate methoxyfuranocoumarins like xanthotoxin and bergapten to their respective hydroxylated forms, xanthotoxol (B1684193) (8-hydroxybergapten) and bergaptol. nih.gov This microbial biotransformation could be harnessed to produce the aglycone, 8-hydroxybergapten, from more readily available furanocoumarin precursors.

| Approach | Microbial Host | Target | Challenges | Potential Solutions | Reference |

|---|---|---|---|---|---|

| Heterologous Biosynthesis | E. coli, S. cerevisiae | Furanocoumarin backbone | Low activity/solubility of plant enzymes (P450s, prenyltransferases) | Use of alternative microbial enzymes, host engineering (e.g., S. cerevisiae) | mdpi.comnih.gov |

| Biotransformation | Blautia sp. (human gut microbe) | Conversion of xanthotoxin to xanthotoxol (8-hydroxybergapten) | Process optimization and scalability | Fermentation technology development | nih.gov |

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and efficient method for modifying complex molecules under mild reaction conditions. For the production of this compound, the key step is the regioselective attachment of a glucose molecule to the 5-hydroxyl group of 8-hydroxybergapten. This can be achieved using glycosyltransferases or glycosidases.

Research Findings:

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to an acceptor molecule. researchgate.net They are known for their high selectivity. While the specific glycosyltransferase for this compound has not been characterized, studies on other flavonoids have demonstrated the potential of this approach. For example, a glycosyltransferase from Bacillus thuringiensis has been used to synthesize vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. researchgate.net Identifying and cloning the gene for the specific 5-O-glucosyltransferase from a plant source of this compound would enable its recombinant production and use in an enzymatic process.

Glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) under specific reaction conditions (e.g., high substrate concentration, low water activity) to synthesize glycosides. researchgate.net This approach uses a non-activated sugar donor, which can be more cost-effective. researchgate.net For instance, β-glucosidases have been employed for the synthesis of various glucosides. researchgate.net The enzymatic synthesis of salidroside (B192308) (tyrosol β-D-glucopyranoside) has been successfully demonstrated using β-glycosidase. mdpi.com

A potential enzymatic process for this compound would involve the incubation of the precursor, 8-hydroxybergapten, with a suitable sugar donor and a specific glycosyltransferase or a glycosidase under optimized reaction conditions. This would allow for the precise and high-yield synthesis of the final product.

| Enzyme Type | Mechanism | Sugar Donor | Advantages | Example Application | Reference |

|---|---|---|---|---|---|

| Glycosyltransferases | Transfer of activated sugar | Activated (e.g., UDP-glucose) | High regioselectivity and stereoselectivity | Synthesis of vitexin (B1683572) glucosides | researchgate.net |

| Glycosidases | Transglycosylation (reverse hydrolysis) | Non-activated (e.g., sucrose) | Cost-effective sugar donors | Synthesis of salidroside | mdpi.com |

Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Models

Anti-Inflammatory Modulatory Mechanisms

The anti-inflammatory properties of bergapten (B1666803) and other furanocoumarins are well-documented and are attributed to their ability to interfere with multiple stages of the inflammatory cascade. nih.govmdpi.com

Bergapten has been shown to effectively suppress the production of key pro-inflammatory mediators. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages, bergapten inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com This inhibitory action is crucial as excessive NO and PGE2 contribute to the vasodilation, edema, and pain associated with inflammation.

Furthermore, bergapten has demonstrated a significant ability to reduce the secretion of several pro-inflammatory cytokines. Treatment with bergapten has been found to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells. mdpi.com In an in vivo zebrafish model, bergapten also effectively inhibited the production of NO induced by tail-cutting. nih.gov Similarly, extracts from Citrus junos containing the furanocoumarin isogosferol (B198072) have been shown to attenuate NO production and the release of IL-1β in LPS-stimulated macrophages. nih.gov

| Mediator | Model System | Effect of Bergapten/Related Furanocoumarins | Reference(s) |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | mdpi.comnih.govnih.gov |

| Tail-cutting-induced zebrafish larvae | Effective inhibition | nih.gov | |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Inhibition | mdpi.com |

| Ethanol-induced ulcer model (stomach) | Substantial reduction | frontiersin.org | |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Inhibition | mdpi.com |

| Ethanol-induced ulcer model (stomach) | Substantial reduction | frontiersin.org | |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Inhibition | mdpi.com |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Inhibition | mdpi.com |

| IL-8 | Ethanol-induced ulcer model (stomach) | Substantial reduction | frontiersin.org |

The anti-inflammatory effects of bergapten are mediated through its influence on critical intracellular signaling pathways that regulate the expression of inflammatory genes. Bergapten has been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In LPS-stimulated macrophages, bergapten derivatives from bergamot juice were able to inhibit the NF-κB pathway. mdpi.com

Moreover, bergapten has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. mdpi.com By suppressing this pathway, bergapten can downregulate the expression of numerous inflammatory genes. The furanocoumarin isogosferol has also been observed to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2, a key component of the MAPK pathway. nih.gov The ability of bergapten to modulate the PI3K/Akt signaling pathway has also been noted. nih.gov

| Signaling Pathway | Model System | Effect of Bergapten/Related Furanocoumarins | Reference(s) |

| NF-κB | LPS-stimulated THP-1 cells | Inhibition | mdpi.com |

| MAPK (ERK1/2) | LPS-stimulated RAW 264.7 macrophages | Reduction in phosphorylation | nih.gov |

| JAK/STAT | LPS-stimulated RAW 264.7 macrophages | Suppression | mdpi.com |

| PI3K/Akt | - | Modulation | nih.gov |

Consistent with its ability to reduce the production of PGE2 and NO, bergapten has been found to inhibit the expression of the enzymes responsible for their synthesis. Specifically, bergapten suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. mdpi.com The inhibition of these enzymes is a key mechanism for the anti-inflammatory action of many therapeutic agents. The furanocoumarin isogosferol has also demonstrated similar inhibitory effects on iNOS and COX-2 expression. nih.gov

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

In addition to its anti-inflammatory properties, bergapten is a potent antioxidant capable of neutralizing reactive oxygen species (ROS). nih.gov This antioxidant activity is a crucial aspect of its protective effects, as oxidative stress is a key contributor to the pathogenesis of inflammatory diseases.

While bergapten itself has shown low to moderate activity in some direct radical scavenging assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, other furanocoumarins have demonstrated significant antioxidant potential. mdpi.comnih.gov For instance, extracts of Heracleum species, which are rich in furanocoumarins, have shown notable DPPH radical scavenging activity. nih.gov Bergaptol (B1666848), the hydroxylated precursor to bergapten, has exhibited free radical scavenging activity in the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. mdpi.com

Bergapten has been shown to enhance the body's own antioxidant defenses. Studies have indicated that bergapten can modulate the activity of key antioxidant enzymes. In a rat model of ethanol-induced ulcers, bergapten treatment led to an increase in the activity of catalase, glutathione (B108866) S-transferase (GST), and superoxide (B77818) dismutase (SOD), as well as an increase in glutathione (GSH) levels. frontiersin.org Furthermore, bergapten has been observed to reduce the production of ROS in a zebrafish model of inflammation. nih.gov

| Antioxidant Mechanism | Model System | Effect of Bergapten/Related Furanocoumarins | Reference(s) |

| ROS Production | Tail-cutting-induced zebrafish larvae | Effective inhibition | nih.gov |

| Catalase Activity | Ethanol-induced ulcer model (rat stomach) | Increased | frontiersin.org |

| Glutathione (GSH) Levels | Ethanol-induced ulcer model (rat stomach) | Increased | frontiersin.org |

| Glutathione S-Transferase (GST) Activity | Ethanol-induced ulcer model (rat stomach) | Increased | frontiersin.org |

| Superoxide Dismutase (SOD) Activity | Ethanol-induced ulcer model (rat stomach) | Increased | frontiersin.org |

Protection Against Oxidative Damage in Cellular and Subcellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Research into the protective effects of 8-Hydroxybergaptol 5-O-glucoside against oxidative damage has been explored in various cellular and subcellular models.

Studies have shown that certain glycosides can mitigate oxidative stress. For instance, emodin-8-O-beta-D-glucoside has demonstrated the ability to increase superoxide dismutase (SOD) activity and total antioxidative capability, while decreasing malondialdehyde (MDA) levels in brain tissue, indicating a reduction in lipid peroxidation. researchgate.net Similarly, in models of Alzheimer's disease, phenylethanol glycosides have been observed to decrease lactate (B86563) dehydrogenase (LDH) and MDA release in PC12 cells injured by amyloid-beta (Aβ) or hydrogen peroxide (H₂O₂). nih.gov Furthermore, β-hydroxybutyrate has been shown to relieve oxidative stress in Aβ-induced PC12 cells by decreasing intracellular ROS and Ca²⁺ levels, activating Nrf2, and restoring SOD and catalase activities. nih.gov While these studies focus on structurally related or functionally similar compounds, they provide a basis for investigating the specific antioxidative mechanisms of this compound.

The compound 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, has itself been shown to have a therapeutic effect against oxidative stress-implicated gastrointestinal diseases. nih.gov This suggests that compounds involved in oxidative pathways can have complex regulatory roles.

| Model System | Inducer of Oxidative Stress | Observed Protective Effects of Related Glycosides | Reference |

| Rat Brain Tissue (in vivo) | Ischemia-reperfusion | Increased SOD activity, increased total antioxidative capacity, decreased MDA levels (Emodin-8-O-beta-D-glucoside) | researchgate.net |

| PC12 Cells (in vitro) | Aβ₁-₄₂, H₂O₂ | Decreased LDH and MDA release (Phenylethanol glycosides) | nih.gov |

| PC12 Cells (in vitro) | Aβ | Decreased intracellular ROS and Ca²⁺, activated Nrf2, recovered SOD and catalase activities (β-hydroxybutyrate) | nih.gov |

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The potential of this compound as an anticancer agent has been investigated through its effects on cancer cell proliferation and its ability to induce programmed cell death, or apoptosis.

Research has demonstrated that various natural and synthetic compounds can inhibit the growth of cancer cells. For example, a series of hydroxystearic acid regioisomers showed that those with the hydroxyl group at specific positions had growth inhibitory activity against several human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3. mdpi.com Similarly, tricyclohexylphosphanegold(I) n-mercaptobenzoate complexes were found to be highly cytotoxic towards both MCF-7 breast cancer and A2780 ovarian cancer cell lines. nih.gov Ganoderic Acid A has also been shown to significantly reduce the proliferation of NALM-6 cells in a dose- and time-dependent manner. brieflands.com

Cell Cycle Arrest Mechanisms in Cancer Cells

A key mechanism by which antiproliferative agents halt cancer progression is by inducing cell cycle arrest, preventing cancer cells from dividing and multiplying.

Studies on other compounds illustrate this principle. For instance, polysaccharides from Rosa roxburghii Tratt were found to arrest the cell cycle of DU145 prostate cancer cells at the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDK-4 and CDK-6) and Cyclin D1. mdpi.com In another study, hydroxychavicol was found to cause cell cycle arrest at the late S and G₂/M phases in oral KB carcinoma cells. nih.gov Hydroxyurea, a commonly used chemotherapeutic, is known to induce cell cycle arrest, although its mechanism is complex and may involve the generation of reactive oxygen species. nih.gov

| Compound/Extract | Cancer Cell Line | Phase of Cell Cycle Arrest | Molecular Targets | Reference |

| Rosa roxburghii Tratt Polysaccharides | DU145 (Prostate) | G0/G1 | CDK-4, CDK-6, Cyclin D1 | mdpi.com |

| Hydroxychavicol | KB (Oral Carcinoma) | Late S, G₂/M | Not specified | nih.gov |

Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Pathway)

Inducing apoptosis is a critical strategy in cancer therapy. This process can be initiated through various signaling pathways, often involving the activation of caspases and the involvement of the mitochondria.

Several studies have highlighted the pro-apoptotic effects of different compounds. For instance, 5,7-dihydroxy-8-nitrochrysin was shown to induce apoptosis in the human gastric carcinoma SGC-7901 cell line, with evidence of DNA laddering. wjgnet.com This effect was linked to the upregulation of Bax and downregulation of Bcl-2 protein expression. wjgnet.com Similarly, polysaccharides from Rosa roxburghii Tratt induced apoptosis in DU145 cells by upregulating the expression of Caspase 3, Caspase 8, Caspase 9, and BAX. mdpi.com The activation of caspase-8 has been shown to precede changes in the mitochondrial membrane potential in monocyte apoptosis. nih.gov In some cell death models, activated caspase-8 can cleave Bid, leading to the release of cytochrome c from the mitochondria. nih.gov

| Compound/Extract | Cancer Cell Line | Key Apoptotic Events | Reference |

| 5,7-dihydroxy-8-nitrochrysin | SGC-7901 (Gastric) | DNA laddering, increased Bax/Bcl-2 ratio | wjgnet.com |

| Rosa roxburghii Tratt Polysaccharides | DU145 (Prostate) | Upregulation of Caspase 3, 8, 9, and Bax | mdpi.com |

| Ganoderic Acid A | NALM-6 (Leukemia) | Induction of apoptosis | brieflands.com |

Autophagy Modulation in Cancer Research Models

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting or suppressing tumor growth depending on the context. nih.govnih.gov It involves the sequestration and breakdown of cellular components to maintain homeostasis. nih.gov The role of autophagy in cancer is influenced by factors such as nutrient availability and the tumor microenvironment. nih.gov While specific studies on the modulation of autophagy by this compound are not detailed in the provided search results, the interplay between apoptosis and autophagy is a critical area of cancer research. For example, Ganoderic Acid A has been shown to upregulate autophagy-related genes in the NALM-6 cell line. brieflands.com

Neuroprotective Potentials and Associated Mechanisms in Neuronal Models

The potential of this compound to protect nerve cells from damage has also been a subject of investigation.

Studies on related glycosides provide insights into potential neuroprotective mechanisms. Emodin-8-O-beta-D-glucoside has been shown to exert neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage, with its mechanisms attributed to antioxidative effects and inhibition of glutamate (B1630785) neurotoxicity. researchgate.net In an in vitro model of Alzheimer's disease, phenylethanol glycosides demonstrated neuroprotective effects against H₂O₂- and β-amyloid-induced injury in PC12 cells. nih.gov Furthermore, β-hydroxybutyrate has shown neuroprotective effects in both in vivo and in vitro models of Alzheimer's disease by suppressing oxidative stress and inhibiting apoptotic protein activation. nih.gov

| Compound | Model System | Insult | Neuroprotective Mechanisms | Reference |

| Emodin-8-O-beta-D-glucoside | Rat (in vivo), Neuronal Culture (in vitro) | Ischemia-reperfusion, Glutamate | Antioxidative effects, inhibition of glutamate neurotoxicity | researchgate.net |

| Phenylethanol glycosides | PC12 Cells (in vitro) | H₂O₂, β-amyloid | Not specified | nih.gov |

| β-hydroxybutyrate | Rat Hippocampus (in vivo), PC12 Cells (in vitro) | Aβ injection, Aβ treatment | Suppression of oxidative stress, inhibition of apoptosis | nih.gov |

Protection Against Neuroinflammation and Oxidative Stress

At present, there is a notable lack of specific research data on the direct effects of this compound on neuroinflammation and oxidative stress. While related compounds, such as other glucosides, have been investigated for their neuroprotective qualities, dedicated studies on this compound are required to ascertain its potential in mitigating these pathological processes. For instance, studies on Tetrahydroxystilbene glucoside have demonstrated its ability to ameliorate oxidative stress and inflammatory responses in human brain microvascular endothelial cells, but similar investigations into this compound have not yet been reported. nih.gov

Modulation of Neurotrophic Factor Expression

The influence of this compound on the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), remains an unexplored area of research. The BDNF-TrkB signaling pathway is a critical regulator of neuronal survival, differentiation, and synaptic plasticity, and its modulation is a key therapeutic strategy for various neurological disorders. nih.gov While other natural compounds have been shown to influence this pathway, there is currently no available scientific literature detailing the effects of this compound on neurotrophic factor expression.

Research on Synaptic Plasticity and Cognitive Function in Animal Models

Direct evidence from animal models on the effects of this compound on synaptic plasticity and cognitive function is not yet available in published scientific literature. While other glucosides have been investigated for their potential to improve learning and memory in animal models of cognitive impairment, similar studies specifically focusing on this compound are needed to determine its efficacy in this area. nih.gov

Antimicrobial and Antiviral Activity Research

Inhibition of Microbial Growth and Biofilm Formation

Specific studies detailing the antimicrobial and anti-biofilm activities of this compound are currently lacking. Although flavonoids and other glycosides have been a source of interest for their potential to inhibit microbial growth and biofilm formation, dedicated research is necessary to characterize the specific spectrum of activity, if any, of this compound against various bacterial and fungal pathogens. nih.govresearchgate.net

Antiviral Mechanism of Action Studies (e.g., Viral Replication Inhibition)

There is currently no scientific evidence available from preclinical studies to suggest that this compound possesses antiviral activity. Research into the potential of this compound to inhibit viral replication or other stages of the viral life cycle has not been reported.

Other Investigated Biological Activities (e.g., Immunomodulatory, Hepatoprotective)

While direct studies on the immunomodulatory and hepatoprotective effects of this compound are limited, research on structurally similar compounds offers some insight. For example, hypolaetin-8-glucoside (B1231119) has been shown to possess anti-inflammatory properties in animal models. nih.gov Furthermore, chrysophanol (B1684469) 8-O-glucoside has demonstrated hepatoprotective effects against liver fibrosis. researchgate.net These findings suggest that furanocoumarin glucosides as a class may possess these biological activities, but specific investigations are essential to confirm such effects for this compound.

Investigation of Molecular Targets and Ligand-Receptor Interactions

The exploration of the molecular interactions of this compound is a critical area of research to understand its potential pharmacological effects. This section delves into the preclinical studies, both in vitro and through computational models, that aim to elucidate the compound's mechanisms of action at a molecular level.

Receptor Binding Assays and Target Identification

Similar to enzyme inhibition studies, specific receptor binding assays for this compound are not documented in the currently available scientific literature. Receptor binding assays are crucial for identifying the specific cellular receptors to which a ligand binds, thereby initiating a biological response. These assays typically involve using a radiolabeled ligand or a competitive binding setup to measure the affinity of the test compound for a particular receptor.

Identifying the receptor targets of this compound would be a significant step in understanding its pharmacological profile. Given the structural similarities to other furanocoumarins, potential targets could include various G-protein coupled receptors or nuclear receptors, but this remains speculative without direct experimental evidence.

Computational Approaches (e.g., Protein-Ligand Docking, Molecular Dynamics Simulations)

Computational methods serve as powerful tools to predict and analyze the interaction between a ligand, such as this compound, and a biological target. However, a review of the scientific literature reveals no specific molecular docking or molecular dynamics simulation studies have been published for this particular glucoside.

In silico studies for similar compounds, such as other natural product glucosides, have been used to investigate their binding modes with enzymes like α-glucosidase. These studies typically involve creating a three-dimensional model of the ligand and docking it into the active site of the target protein. The results can provide insights into the binding affinity, key interacting amino acid residues, and the stability of the ligand-protein complex. Molecular dynamics simulations can further elucidate the dynamic behavior of this interaction over time.

While the potential for such studies on this compound is high, dedicated research in this area is required to generate specific predictive models of its molecular interactions.

Structure Activity Relationship Sar Studies and Chemical Derivatization

Impact of the Glucoside Moiety on Biological Activities and Bioavailability in Preclinical Models

The presence of a 5-O-glucoside moiety on the 8-Hydroxybergaptol scaffold is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profile. Generally, the glycosylation of secondary metabolites like furanocoumarins affects their water solubility, which in turn can modulate their absorption and distribution in biological systems.

In preclinical studies of flavonoids, a class of compounds structurally related to furanocoumarins, glycosylation has been shown to increase aqueous solubility. However, the impact on bioavailability is complex. The specific sugar moiety and the linkage type (O- or C-glycoside) play a crucial role. For O-glucosides like 8-Hydroxybergaptol 5-O-glucoside, absorption often requires hydrolysis of the glycosidic bond by intestinal enzymes or gut microbiota to release the aglycone (8-Hydroxybergaptol). The liberated aglycone can then be absorbed, while the intact glucoside may also be absorbed to a lesser extent.

Furthermore, the glucoside group can influence the interaction of the molecule with cellular targets. For some flavonoids, the glycosylated form is less active than the corresponding aglycone, as the bulky sugar group can hinder binding to enzymes or receptors. Conversely, in some instances, the glucoside may act as a prodrug, being hydrolyzed at the target site to release the active aglycone, or it might possess its own unique biological activities. Preclinical pharmacokinetic studies on various furanocoumarins have demonstrated that their absorption and metabolism can be influenced by the presence and nature of substituents, though specific data for this compound is not extensively available.

Table 1: Anticipated Effects of the Glucoside Moiety on Physicochemical and Biological Properties

| Property | Expected Impact of 5-O-Glucoside Moiety | Rationale |

|---|---|---|

| Water Solubility | Increased | The hydrophilic nature of the glucose unit enhances solubility in aqueous environments. |

| Bioavailability | Potentially altered | May depend on enzymatic hydrolysis in the gut; could increase or decrease systemic exposure to the aglycone. |

| Biological Activity | Potentially modified | The bulky sugar moiety may sterically hinder interaction with biological targets, or the glucoside could have distinct activities. |

| Metabolism | Subject to deglycosylation | Intestinal enzymes and gut microbiota can cleave the glycosidic bond, releasing the aglycone for further metabolism. |

Role of the Furanocoumarin Core in the Expression of Biological Effects

The furanocoumarin core is the fundamental structural framework responsible for the characteristic biological activities of this class of compounds. This tricyclic system, formed by the fusion of a furan (B31954) ring with a coumarin (B35378) (benzopyran-2-one) nucleus, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. researchgate.net

The planar structure of the furanocoumarin core allows it to intercalate into DNA, a mechanism that, upon photoactivation by UV light, can lead to phototoxicity and is utilized in therapies for skin conditions like psoriasis. researchgate.net However, many furanocoumarins also exhibit biological activities independent of light exposure.

One of the most well-documented effects of the furanocoumarin core is its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov This can lead to significant food-drug interactions, as the inhibition of these enzymes can alter the metabolism and bioavailability of co-administered drugs. nih.gov The furan ring is a key feature in this interaction. nih.gov The specific biological effects of this compound are therefore expected to be largely dictated by the inherent properties of its furanocoumarin skeleton.

Influence of Hydroxyl Group Substitution Patterns on Potency and Selectivity

The position and number of hydroxyl groups on the furanocoumarin scaffold are critical determinants of biological activity, potency, and selectivity. In the case of this compound, the hydroxyl group at the 8-position is of particular interest.

Hydroxylation can influence several properties of the molecule:

Antioxidant Activity: Phenolic hydroxyl groups can act as hydrogen donors, enabling the molecule to scavenge free radicals and exert antioxidant effects. The position of the hydroxyl group affects the stability of the resulting radical and thus the antioxidant capacity.

Enzyme Inhibition: Hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing the inhibitory potency and selectivity. For instance, studies on aminocoumarins have shown that substitution at the 8'-position can enhance gyrase inhibitory activity. nih.gov

Metabolism: The hydroxyl group provides a site for phase II metabolic reactions, such as glucuronidation and sulfation, which can facilitate the excretion of the compound.

Chemical Synthesis and Biological Evaluation of Analogues and Derivatives

To further explore the SAR of this compound and to develop new compounds with improved properties, chemical synthesis and derivatization are essential. These approaches allow for systematic modifications of the molecule and subsequent evaluation of the biological effects of these changes.

Modification of the glycosidic portion of this compound can provide valuable information about the role of the sugar in its activity and bioavailability. Key synthetic strategies could include:

Varying the Sugar Moiety: Replacing the glucose with other monosaccharides (e.g., rhamnose, galactose) or disaccharides can alter the molecule's solubility, stability, and interaction with glycosidases.

Altering the Glycosidic Linkage: The anomeric configuration (α or β) of the glycosidic bond can affect its susceptibility to enzymatic cleavage. Synthesizing the α-anomer of this compound would allow for a direct comparison with the natural β-anomer.

Synthesis of C-Glycosides: Replacing the O-glycosidic bond with a more stable C-glycosidic bond would prevent enzymatic hydrolysis in the gut, potentially leading to different pharmacokinetic and biological activity profiles.

The biological evaluation of these glycosidic analogues in preclinical models would help to elucidate the importance of the sugar moiety for absorption, metabolism, and therapeutic efficacy.

Modification of the furanocoumarin core offers another avenue for optimizing the biological activity of this compound. Synthetic approaches could focus on:

Alkylation or Acylation of the Hydroxyl Group: Converting the 8-hydroxyl group to an ether or an ester could alter the molecule's lipophilicity and its ability to form hydrogen bonds, which may impact its potency and selectivity.

Introduction of New Substituents: Adding various functional groups (e.g., halogens, alkyl chains, amino groups) to different positions of the aromatic rings could lead to new interactions with biological targets and potentially enhance specific activities. nih.gov

Modification of the Furan or Pyranone Rings: Altering the heterocyclic rings, for example, by reduction of a double bond, could significantly change the shape and electronic properties of the molecule, leading to novel biological profiles.

The synthesis of a library of such derivatives, followed by systematic biological screening, would be a powerful approach to identify new lead compounds with improved therapeutic potential based on the 8-Hydroxybergaptol scaffold. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-Hydroxybergaptol |

| Aminocoumarins |

| Furanocoumarins |

| Flavonoids |

| Psoralen (B192213) |

| Coumarin |

Analytical Methodologies for Research Applications

Quantitative Analysis of 8-Hydroxybergaptol 5-O-glucoside in Plant Extracts and Experimental Biological Matrices

Accurate quantification of this compound in various samples, from raw plant material to biological fluids from experimental animals, is fundamental for research. The choice of method depends on the complexity of the sample matrix, the required sensitivity, and the specific research question.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the premier technique for the sensitive and selective quantification of furanocoumarins like this compound in complex matrices. This method is indispensable for analyzing low-concentration analytes in plant extracts and biological samples from preclinical pharmacokinetic studies. nih.gov

The general workflow involves sample preparation, often using liquid-liquid extraction or solid-phase extraction, to isolate the compound of interest from the matrix. nih.gov Chromatographic separation is typically achieved on a C18 reversed-phase column. nih.gov The mass spectrometer, often a triple quadrupole (QQQ), is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov For instance, in a study quantifying a different compound in mouse plasma, the monitored transitions were m/z 391.20 → m/z 147.00 for the analyte and m/z 455.30 → m/z 165.00 for the internal standard. nih.gov This level of specificity allows for accurate measurement even in the presence of co-eluting substances. The method's validation typically includes assessing linearity, accuracy, precision, selectivity, matrix effect, and stability to ensure reliable results. nih.gov

| Parameter | Typical Condition | Source |

| Instrumentation | LC-MS/MS Triple Quadrupole (QQQ) | nih.gov |

| Chromatography | Reversed-phase C18 column | nih.gov |

| Mobile Phase | Gradient of aqueous solvent (e.g., 10 mM ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727) with 0.1% formic acid) | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Prep | Liquid-liquid extraction or solid-phase extraction | nih.gov |

While this compound itself is a non-volatile glycoside and thus not suitable for direct GC-MS analysis, this technique is highly relevant for the comprehensive phytochemical analysis of the plant source. Plants in families known for producing furanocoumarins, such as Apiaceae and Rutaceae, also synthesize a wide array of volatile organic compounds (VOCs), including terpenoids and other aromatic molecules. mdpi.comresearchgate.net

GC-MS is a powerful tool for both qualitative and quantitative analysis of these volatile constituents. frontiersin.org The methodology often involves headspace solid-phase microextraction (SPME) to capture VOCs from the plant material, followed by separation on a capillary GC column and detection by a mass spectrometer. nih.gov This profiling is crucial for chemotaxonomy (differentiating plant species based on their chemical profiles) and for understanding the complete secondary metabolite landscape of a plant that produces this compound. mdpi.com For example, GC-MS analysis of various Apiaceae species has identified key volatile markers like α-pinene, β-pinene, and limonene. researchgate.net

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of furanocoumarins in various samples, including plant extracts and fruit juices. nih.govwaters.com Furanocoumarins exhibit a distinctive and strong UV absorbance, typically with a maximum wavelength around 310 nm, which allows for their selective detection. waters.comwaters.comnih.gov

For quantitative analysis, a reversed-phase HPLC system is commonly employed, often with a C18 or phenyl column. nih.govwaters.com A gradient elution using a mobile phase of acetonitrile (B52724) and acidified water is frequently used to achieve good separation of different furanocoumarins. nih.gov The method's sensitivity is generally sufficient for analyzing major furanocoumarins, with detection limits reported in the range of 0.01–0.05 ppm. nih.gov This technique is particularly well-suited for quality control purposes, such as determining the purity of an isolated compound or quantifying its content in a standardized herbal extract.

| Parameter | Typical Condition | Source |

| Instrumentation | HPLC with UV/Photodiode Array (PDA) Detector | waters.comwaters.com |

| Column | Reversed-phase C18 or Phenyl | nih.govwaters.com |

| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% phosphoric acid) | nih.gov |

| Detection | UV at ~310 nm | waters.comnih.gov |

| Application | Quantification in extracts, purity assessment | researchgate.netresearchgate.net |

Metabolomics and Phytochemical Profiling Approaches for Complex Mixtures

Metabolomics provides a powerful, systems-level approach to understanding the complete phytochemical profile of a plant extract. Instead of targeting a single compound, metabolomics aims to identify and quantify a wide range of secondary metabolites simultaneously. This is particularly valuable for studying complex mixtures like the extracts of Peucedanum praeruptorum, a plant known to contain numerous coumarin (B35378) compounds. nih.govnih.gov

The methodology typically utilizes high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, coupled with HPLC (HPLC-Q-TOF-MS). nih.govnih.gov This setup allows for the accurate mass measurement of thousands of features in an extract, enabling the tentative identification of compounds based on their elemental composition. In a study of P. praeruptorum, this approach successfully identified 19 different coumarin compounds. nih.govnih.gov By comparing the metabolic profiles of plants under different conditions (e.g., treated with an elicitor like methyl jasmonate), researchers can identify potential biomarker compounds and gain insights into the biosynthetic pathways of molecules like this compound. nih.govnih.gov

Preclinical Pharmacokinetic Studies in Animal Models (focused on research methodology)

Preclinical pharmacokinetic studies in animal models, such as rats, are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). The primary goal of these research methodologies is to characterize the compound's profile to inform further development. nih.gov

Research into the absorption and distribution of furanocoumarins typically involves in vivo studies in rats. nih.govacs.org The methodology for a distribution study begins with administering the compound to the animals, often orally (p.o.). mdpi.com Following administration, blood and various tissue samples (e.g., brain, liver, kidney, spleen, stomach) are collected at predetermined time points. acs.orgmdpi.com

The animals are usually fasted before and for a few hours after drug administration to standardize absorption conditions. mdpi.com Plasma is separated from blood by centrifugation, and all samples are stored at low temperatures (e.g., -80 °C) until analysis. mdpi.com The concentration of the compound and any major metabolites in the plasma and tissue homogenates is then quantified, almost invariably using a validated LC-MS/MS method due to its high sensitivity and selectivity. nih.govnih.gov The resulting concentration-time data for each tissue reveals the extent and rate of the compound's distribution throughout the body, indicating, for example, whether it can cross the blood-brain barrier. mdpi.com Studies on related furanocoumarins have shown that they can be found mainly in the liver, kidney, and stomach tissues of rats following oral intake. acs.org

| Study Phase | Methodological Step | Example Detail | Source |

| Administration | Oral gavage (p.o.) to rats | Animals fasted overnight | mdpi.com |

| Sampling | Collection of blood and tissues at multiple time points | e.g., 10, 30, 90, 180, 360 minutes post-dose | mdpi.com |

| Sample Processing | Plasma separation via centrifugation; tissue homogenization | Samples stored at -80 °C | mdpi.com |

| Analysis | Quantification of analyte by LC-MS/MS | Validated method for plasma and tissue matrices | nih.govnih.gov |

Metabolic Transformation and Excretion Investigations in Preclinical Systems

Investigations into the metabolic journey of furanocoumarins in preclinical models, such as rodents, have revealed a series of biotransformation reactions that primarily aim to increase their water solubility and facilitate their elimination from the body. These processes are largely categorized into Phase I and Phase II metabolic reactions, occurring predominantly in the liver and intestinal wall.

Metabolic Transformation:

The initial step in the metabolism of many furanocoumarin glycosides involves the enzymatic cleavage of the sugar moiety. In the case of this compound, it is hypothesized that the glucoside bond is hydrolyzed, likely by beta-glucosidases present in the gut microbiota or intestinal cells, to yield the aglycone, 8-Hydroxybergaptol.

Following deglycosylation, the aglycone would likely undergo Phase I and Phase II metabolic reactions.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 (CYP450) enzymes. For furanocoumarins, common reactions include O-demethylation, hydroxylation, and epoxidation of the furan (B31954) ring. For 8-Hydroxybergaptol, further hydroxylation or other oxidative modifications could occur.

Phase II Metabolism: The metabolites from Phase I, as well as the parent aglycone, are often conjugated with endogenous molecules to further increase their polarity. Common conjugation reactions for furanocoumarins include glucuronidation and sulfation of hydroxyl groups. The resulting conjugates are more readily excretable.

Hypothesized Metabolic Pathway of this compound:

| Putative Metabolite | Proposed Transformation Step | Enzymes Potentially Involved |

| 8-Hydroxybergaptol | Deglycosylation | Beta-glucosidases (gut microbiota, intestinal) |

| 8-Hydroxybergaptol Glucuronide | Glucuronidation of the hydroxyl group | UDP-glucuronosyltransferases (UGTs) |

| 8-Hydroxybergaptol Sulfate (B86663) | Sulfation of the hydroxyl group | Sulfotransferases (SULTs) |

| Further Oxidized Metabolites | Hydroxylation, O-demethylation | Cytochrome P450 enzymes (CYPs) |

Excretion Investigations:

The primary routes of excretion for furanocoumarin metabolites are through urine and feces. The highly water-soluble glucuronide and sulfate conjugates are typically eliminated via the kidneys into the urine. Less polar metabolites or those that are not absorbed systemically may be excreted in the feces.

Given the expected increase in polarity following metabolism, it is anticipated that the metabolites of this compound would be predominantly excreted in the urine. However, without specific preclinical studies, the precise contribution of renal and fecal excretion pathways remains speculative.

Detailed Research Findings:

As of the current date, specific, detailed research findings from preclinical studies on the metabolic transformation and excretion of this compound are not available in the public domain. The information presented here is based on the well-established metabolic pathways of the broader furanocoumarin class of compounds. Further research is imperative to elucidate the specific metabolic fate of this particular glucoside.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Elucidating Novel Molecular Targets and Undiscovered Signaling Pathways

Future research should prioritize the identification of specific molecular targets and signaling pathways modulated by 8-Hydroxybergaptol 5-O-glucoside. While direct studies on this compound are limited, research on structurally similar furanocoumarins, such as bergapten (B1666803) and bergamottin (B190657), provides a foundation for investigation. These related compounds have been shown to influence key cellular signaling cascades involved in inflammation and cell proliferation. nih.govnih.gov

For instance, grapefruit furanocoumarins have been observed to modulate the expression of signal transducers and activators of transcription 3 (STAT3), nuclear factor-kappa B (NF-κB), phosphoinositide 3-kinase/AKT (PI3K/AKT), and mitogen-activated protein kinase (MAPK). nih.gov Bergapten, specifically, has been shown to inhibit breast cancer cell growth by blocking the cell cycle and activating apoptotic pathways involving p53 and caspases. mdpi.com Bergamottin has demonstrated inhibitory effects on multiple myeloma cell growth through the inactivation of the Janus-activated kinase (JAK)/STAT3 pathway. mdpi.com

Computational methods, such as reverse docking and chemical similarity searching, could be employed as an initial step to predict potential protein targets for this compound. bibliomed.org These in-silico predictions would then require validation through in vitro and in vivo studies to confirm the interactions and elucidate the precise mechanisms of action.

Investigation of Synergistic Effects with Other Phytochemicals or Research Compounds

The potential synergistic effects of this compound with other phytochemicals or research compounds present a promising area of investigation. The complex chemical matrix of plant extracts often results in interactive effects that can be greater than the sum of the individual components. acs.org

A notable example is the synergistic effect of bergamottin with the statin drug simvastatin, which enhanced its anticancer effects against human chronic myelogenous leukemia. mdpi.com This combination led to a significant potentiation of the inactivation of NF-κB and the induction of apoptosis. mdpi.com Similarly, flavonoids found in Hydrastis canadensis have been shown to enhance the antibacterial activity of the alkaloid berberine (B55584) by acting as bacterial efflux pump inhibitors. acs.org

Future studies could explore the combination of this compound with other furanocoumarins, flavonoids, or conventional therapeutic agents. Such investigations could reveal combinations that enhance bioactivity, allowing for lower effective doses and potentially mitigating off-target effects.

Development of Advanced Delivery Systems for Enhanced Experimental Efficacy

The low solubility and potential for rapid metabolism of furanocoumarins can limit their efficacy in experimental settings. Advanced delivery systems, such as nanoparticle formulations, offer a strategy to overcome these limitations. nih.gov Nanocarriers can improve the solubility, stability, and bioavailability of hydrophobic compounds like furanocoumarins. nih.gov

Various types of organic nanovectors, including polymer-based nanoparticles, nanocapsules, dendrimers, and polymer micelles, have been developed for the delivery of phytochemicals. nih.gov For example, quercetin-loaded nanoparticles have demonstrated enhanced antioxidant activity and protective effects against gastric ulcers in animal models. nih.gov

The encapsulation of this compound in nanocarriers could enhance its delivery to target cells in in vitro and in vivo models, leading to improved experimental outcomes. Research in this area would involve the formulation and characterization of these delivery systems to ensure optimal size, surface charge, and drug-loading capacity for specific research applications. nih.gov

Applications in Functional Food and Nutraceutical Research

Furanocoumarins are naturally present in various fruits and vegetables, such as grapefruit, and are considered bioactive components that may contribute to their health benefits. nih.gov This positions this compound as a candidate for investigation within functional food and nutraceutical research, focusing on its mechanistic bioactivity. mdpi.comsciopen.com

Functional foods are defined as products that provide health benefits beyond basic nutrition. nih.gov The incorporation of bioactive compounds, or phytochemicals, is a key aspect of their development. mdpi.com Research into the bioactivities of furanocoumarins has revealed antioxidant, anti-inflammatory, and bone health-promoting effects in both in vitro and in vivo studies. nih.gov For instance, bergapten has been identified as a bioactive furanocoumarin with anti-osteoporosis activities. nih.gov

Future research could explore the potential of this compound as a functional food ingredient by assessing its stability and bioactivity in various food matrices. Mechanistic studies would be crucial to understand how it exerts its effects at a cellular and molecular level, providing the scientific evidence required for its potential use in nutraceuticals. nih.govlifescienceglobal.com

Expanding Biosynthetic Engineering for Sustainable and Scalable Production

The natural abundance of many furanocoumarins in plants is often low, making their extraction for research purposes challenging and costly. rsc.org Biosynthetic engineering offers a promising alternative for the sustainable and scalable production of these compounds. rsc.org

The biosynthetic pathway of furanocoumarins originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key precursor. mdpi.comwikipedia.org While the heterologous production of simpler coumarins has been achieved, the biosynthesis of more complex furanocoumarins remains largely unexplored. rsc.orgresearchgate.net The complete enzymatic pathway for many furanocoumarins has yet to be fully elucidated. rsc.org

Future research in this area should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. This knowledge could then be applied to develop microbial or plant-based expression systems for its large-scale production, ensuring a consistent and sustainable supply for research.

Development of Advanced Analytical Platforms for Comprehensive Research

Robust and sensitive analytical methods are essential for the comprehensive study of this compound in various matrices, from plant extracts to biological samples. Several advanced analytical platforms are well-suited for the identification and quantification of furanocoumarins. mdpi.comvscht.cz